molecular formula C18H14Cl2N4OS3 B15039856 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B15039856
M. Wt: 469.4 g/mol
InChI Key: JNVDCDGKWYWNDU-ZVBGSRNCSA-N
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Description

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide (hereafter referred to by its full IUPAC name) is a thiadiazole-based hydrazide derivative with a complex heterocyclic framework. Its structure features a 1,3,4-thiadiazole core substituted with benzylsulfanyl and sulfanylacetohydrazide moieties, further conjugated to a 2,4-dichlorophenylmethylidene group.

Properties

Molecular Formula

C18H14Cl2N4OS3

Molecular Weight

469.4 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H14Cl2N4OS3/c19-14-7-6-13(15(20)8-14)9-21-22-16(25)11-27-18-24-23-17(28-18)26-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,25)/b21-9+

InChI Key

JNVDCDGKWYWNDU-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the thiadiazole derivative with 2,4-dichlorobenzaldehyde to form the desired acetohydrazide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole ring and the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., 2,4-dichloro in the target compound) may enhance bioactivity by increasing electrophilicity, while electron-donating groups (e.g., -N(CH₃)₂ in ) improve solubility .

Comparison with Analogues :

  • The compound in substitutes 2-methylbenzaldehyde for 2,4-dichlorobenzaldehyde, yielding a less polar derivative.
  • The 4-dimethylamino analog in requires protection/deprotection steps for the amine group, increasing synthetic complexity.
  • Triazole derivatives (e.g., ) employ cyclocondensation of thiosemicarbazides with ketones, diverging from thiadiazole synthesis .

Crystallographic and Conformational Analysis

  • Planarity and Hydrogen Bonding : Thiadiazole derivatives (e.g., ) exhibit near-planar geometries, stabilized by intramolecular C–H···N bonds. This planar conformation enhances π-π stacking with biological targets .
  • SHELX Refinement : Structural data for and related compounds (e.g., ) were refined using SHELXL, confirming (E)-configuration of the hydrazone moiety and bond lengths consistent with conjugation .

Biological Activity

The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a novel derivative of the thiadiazole class, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

Chemical Structure

The compound's structure can be broken down as follows:

  • Thiadiazole Moiety : The core structure that contributes to its biological activity.
  • Benzylsulfanyl Group : Enhances lipophilicity and may influence the interaction with biological targets.
  • Dichlorophenyl Group : Known to enhance antibacterial and antifungal activities.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. In particular, studies indicate that compounds containing the thiadiazole ring exhibit:

  • Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal Activity : Notable effects against fungi such as Candida albicans and Aspergillus niger.

Cytotoxic Effects

Research has demonstrated that derivatives of thiadiazole exhibit cytotoxic effects on cancer cell lines. For instance:

  • Compounds containing thiadiazole rings have shown IC50 values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of halogenated phenyl groups has been associated with enhanced cytotoxicity.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic activity of several thiadiazole derivatives using MTT assays. The compound in focus exhibited an IC50 value of approximately 29 µM against HeLa cells, indicating significant cytotoxic potential .
  • Antimicrobial Screening : Another investigation reported that thiadiazole derivatives showed MIC values ranging from 25 μg/mL to 32 μg/mL against various bacterial strains. The introduction of halogen substituents was found to enhance antibacterial activity significantly .
  • Molecular Docking Studies : Computational studies have suggested that the compound interacts effectively with key proteins involved in bacterial resistance mechanisms, further validating its potential as a therapeutic agent .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntibacterialS. aureus25
AntifungalC. albicans32
CytotoxicHeLa Cells29
CytotoxicMCF-7 Cells73

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